BenchChemオンラインストアへようこそ!

MX1013

Apoptosis Caspase Enzyme Inhibition

MX1013 (Z-VD-fmk) is the preferred dipeptide pan-caspase inhibitor for research requiring potent, irreversible blockade of caspases 1, 3, 6, 7, 8, and 9 with minimal off-target activity. It delivers sub-micromolar cytoprotective potency (0.5 μM) and >10 μM selectivity over cathepsin B, calpain I, and Factor Xa, overcoming the solubility and toxicity limitations of tripeptide inhibitors like Z-VAD-fmk. Its validated in vivo efficacy in liver failure, brain ischemia, and myocardial infarction models makes it a reliable, translational-positive control for apoptosis research.

Molecular Formula C18H23FN2O6
Molecular Weight 382.4 g/mol
Cat. No. B1676878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMX1013
Synonymsenzyloxycarbonyl-valyl-aspartic acid fluoromethyl ketone
EP1013
F573 compound
MX1013
N-benzyloxycabonyl-Val Asp-fluoromethyl ketone
Z-VD-FMK
zVD-FMK
Molecular FormulaC18H23FN2O6
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1
InChIKeyLYBWGROBJJXCJJ-VYIIXAMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MX1013 (Z-VD-FMK) Procurement Guide: Potent Irreversible Dipeptide Pan-Caspase Inhibitor with Validated In Vivo Activity


MX1013 (also known as Z-VD-fmk or CV1013) is a potent, irreversible dipeptide pan-caspase inhibitor that targets caspases 1, 3, 6, 7, 8, and 9 with IC50 values ranging from 5 to 20 nM [1]. It exhibits high selectivity for caspases over non-caspase proteases, demonstrating >10 μM IC50 against cathepsin B, calpain I, and Factor Xa [1]. This compound demonstrates significantly enhanced aqueous solubility and cytoprotective activity compared to tripeptide-based inhibitors such as Z-VAD-fmk [1]. MX1013 has been validated in three distinct in vivo apoptosis models, demonstrating systemic protection against liver failure, brain ischemia, and myocardial infarction [1].

Critical Procurement Considerations for MX1013: Why Other Pan-Caspase Inhibitors Are Not Interchangeable


The pan-caspase inhibitor class includes several compounds with differing potency, selectivity, solubility, and in vivo efficacy profiles. MX1013 is a dipeptide-based inhibitor, whereas many alternatives are tripeptide- or tetrapeptide-based (e.g., Z-VAD-fmk, Q-VD-OPh). These structural differences translate into quantifiable variations in aqueous solubility, cytoprotective potency at low concentrations, and systemic activity in animal models of apoptosis [1]. Furthermore, some inhibitors exhibit cytotoxicity at higher concentrations [2], while MX1013 demonstrates a favorable safety margin. Substituting MX1013 with a generic alternative without considering these specific, quantifiable performance metrics may compromise experimental reproducibility and the translatability of results.

MX1013 Quantitative Evidence Guide: Direct Comparisons and Validated Performance Metrics


Potent Caspase Inhibition with Superior Selectivity Against Non-Caspase Proteases

MX1013 inhibits recombinant human caspases 1, 3, 6, 7, 8, and 9 with IC50 values ranging from 5 to 20 nM [1]. In contrast, it exhibits poor inhibition of non-caspase proteases, with IC50 values >10 μM against cathepsin B, calpain I, and Factor Xa [1]. This demonstrates a selectivity window of >500-fold for caspases over these off-target proteases.

Apoptosis Caspase Enzyme Inhibition

Enhanced Cytoprotection and Lower Effective Concentration Compared to Z-VAD-fmk

In cell culture models of apoptosis, MX1013 is more active than tetrapeptide- and tripeptide-based caspase inhibitors, blocking apoptosis at concentrations as low as 0.5 μM [1]. A direct comparison with Z-VAD(OMe)-fmk in HeLa cells treated with TNF-α/cycloheximide shows MX1013 provides greater cytoprotection at equivalent concentrations [1].

Cytoprotection Apoptosis Cell Culture

Improved Aqueous Solubility Compared to Tripeptide-Based Inhibitors

MX1013 exhibits greater aqueous solubility than tripeptide-based caspase inhibitors, including the widely used Z-VAD-fmk [1]. This improved solubility facilitates easier in vivo formulation and intravenous administration, reducing the need for high concentrations of organic solvents that can confound experimental results or induce toxicity.

Solubility Formulation In Vivo

Validated In Vivo Efficacy in a Model of Fulminant Liver Failure

In the anti-Fas mouse model of fulminant liver failure, a single intravenous dose of MX1013 at 1 mg/kg prevented both liver damage and lethality caused by Fas death receptor activation [1]. This model is widely used to study acute liver injury and test hepatoprotective agents.

Liver Failure In Vivo Cytoprotection

Significant Reduction in Brain Damage in a Model of Cerebral Ischemia/Reperfusion

In a model of brain ischemia/reperfusion injury, intravenous administration of MX1013 at a 20 mg/kg bolus followed by a 5 mg/kg/hour infusion for 6 or 12 hours reduced cortical damage by approximately 50% [1]. This indicates a robust neuroprotective effect in a clinically relevant stroke model.

Stroke Ischemia-Reperfusion Neuroprotection

Cardioprotective Efficacy in an Acute Myocardial Infarction Model

In a rat model of acute myocardial infarction (1-hour ischemia followed by 23-hour reperfusion), MX1013 administered intravenously as a 20 mg/kg bolus followed by a 12-hour infusion reduced heart damage by approximately 50% [1]. This demonstrates the compound's cardioprotective potential in a setting of ischemia-reperfusion injury.

Myocardial Infarction Cardioprotection Reperfusion Injury

Recommended Applications for MX1013 Based on Validated Evidence


In Vitro Mechanistic Studies of Caspase-Dependent Apoptosis

MX1013 is the preferred pan-caspase inhibitor for cell culture experiments requiring potent, irreversible inhibition of multiple caspases with minimal off-target activity. Its superior cytoprotective potency at sub-micromolar concentrations (0.5 μM) [1] and high selectivity over non-caspase proteases (>10 μM) [1] make it ideal for dissecting the role of caspases in TNF-α, FasL, or chemotherapeutic-induced apoptosis pathways. The low effective concentration reduces compound consumption and minimizes DMSO-associated cytotoxicity.

In Vivo Models of Acute Liver Injury and Fulminant Hepatic Failure

Researchers studying acute liver failure should utilize MX1013 due to its validated efficacy in the anti-Fas mouse model. At a clinically relevant intravenous dose of 1 mg/kg, MX1013 completely prevented lethality and liver damage [1]. This model is a gold standard for evaluating hepatoprotective strategies, and MX1013 provides a reliable and reproducible tool for interrogating caspase-dependent hepatocyte death and for benchmarking novel therapeutic candidates.

Preclinical Stroke and Neuroprotection Research

For investigations into cerebral ischemia/reperfusion injury, MX1013 is a well-validated neuroprotective agent. Its ability to reduce cortical infarct damage by approximately 50% in a rat model of transient focal brain ischemia [1] provides a robust positive control for studies aimed at elucidating the contribution of apoptosis to stroke pathophysiology or for evaluating the efficacy of novel neuroprotective compounds.

Cardiovascular Disease Modeling and Cardioprotection Studies

MX1013 is an essential tool compound for researchers modeling acute myocardial infarction and reperfusion injury. The documented 50% reduction in heart damage in a rat model [1] makes it a powerful positive control for studies investigating the mechanisms of cardiac cell death and for testing new interventions designed to limit infarct size and preserve cardiac function following ischemic events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MX1013

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.